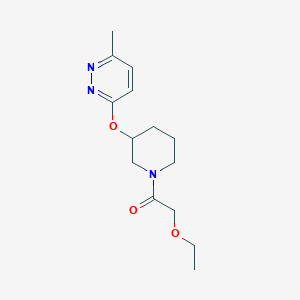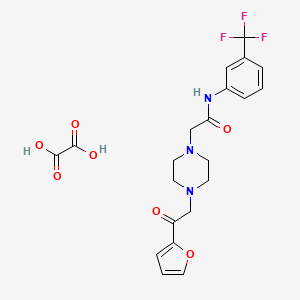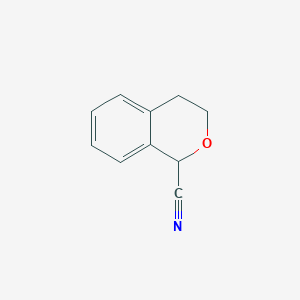
3-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IPP and is a derivative of pyrazole. In
Mecanismo De Acción
IPP is believed to inhibit the activity of PKC and GSK-3β by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of cellular processes that they are involved in.
Biochemical and Physiological Effects:
Studies have shown that IPP has potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer, IPP has been found to inhibit the growth and proliferation of cancer cells by inhibiting PKC. In diabetes, IPP has been found to improve glucose metabolism by inhibiting GSK-3β. In Alzheimer's disease, IPP has been found to reduce the accumulation of amyloid beta, which is a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPP in lab experiments is its high purity and yield. Another advantage is its potential therapeutic effects in various diseases. However, one limitation is that IPP is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research involving IPP. One direction is to further investigate its potential therapeutic effects in various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, research can be done to identify other enzymes that IPP may inhibit and their potential applications in research.
Métodos De Síntesis
The synthesis of IPP involves the reaction of 3-isopropoxypropylamine and 1-isopropyl-3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent. This method has been reported to yield high purity and high yield of IPP.
Aplicaciones Científicas De Investigación
IPP has been used in various scientific research studies due to its potential to inhibit certain enzymes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation. IPP has also been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell survival.
Propiedades
IUPAC Name |
5-amino-2-propan-2-yl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-9(2)17-11(8-12(14)16-17)13(18)15-6-5-7-19-10(3)4/h8-10H,5-7H2,1-4H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSGIDZVQIXJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

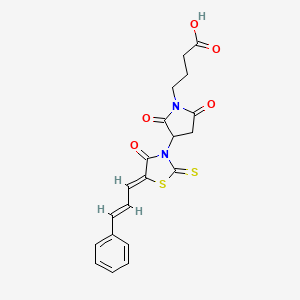
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)
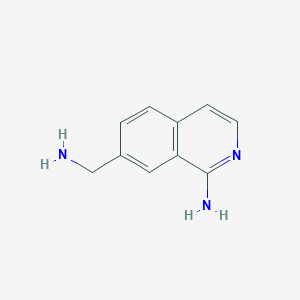
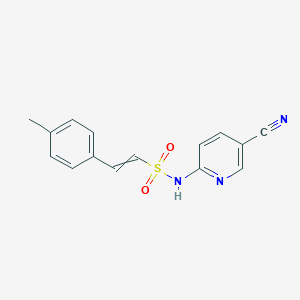
![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)
![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)
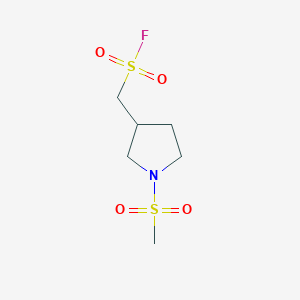
![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)
